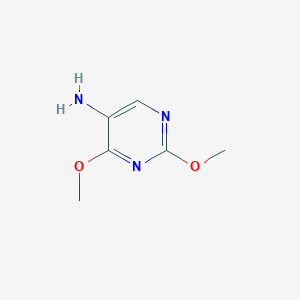

2,4-Dimethoxypyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIISIJUAOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595727 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14048-15-8 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine (CAS: 14048-15-8)

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active agents.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this class, 2,4-Dimethoxypyrimidin-5-amine emerges as a highly versatile and strategic building block. Its trifunctional nature—an electron-donating amine at the C5 position flanked by two reactive methoxy groups at C2 and C4—provides medicinal chemists with a precise toolkit for molecular elaboration. This guide offers a comprehensive technical overview of its synthesis, characterization, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application in synthesis and screening. This compound is typically a solid at room temperature with a melting point of approximately 89°C.[2][3] Its solubility profile is dictated by the polar amine and ether functionalities, balanced by the aromatic pyrimidine core. It is advisable to store the compound under refrigerated conditions (2-8°C) and protected from light to ensure long-term stability.[2][4]

| Property | Value | Source(s) |

| CAS Number | 14048-15-8 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [2][4] |

| Molecular Weight | 155.16 g/mol | [2][4] |

| Exact Mass | 155.069476538 Da | [2] |

| Melting Point | 89°C | [2][3] |

| XLogP3 | 0.1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Storage Temperature | 2-8°C, Protect from Light | [2][4] |

Section 2: A Plausible Retrosynthetic Pathway and Synthesis Protocol

While numerous suppliers offer this compound for commercial purchase, understanding its synthesis is crucial for custom derivatization or scale-up. A logical and robust synthetic route can be devised from readily available starting materials, proceeding through nitration, chlorination, methoxylation, and a final reduction. This multi-step approach ensures high purity and regiochemical control.

Caption: A proposed three-step synthesis of the target compound.

Detailed Synthesis Protocol

Causality Statement: This protocol is constructed based on well-established transformations in pyrimidine chemistry. The sequence is designed to install the least reactive functional group (nitro) first, followed by the activation of the C2 and C4 positions via chlorination, which then allows for the crucial nucleophilic substitution with methoxide. The final step, a nitro reduction, is a robust and high-yielding transformation that is tolerant of the existing methoxy groups.

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [3]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitrouracil (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine [5]

-

Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a separate flask under an inert atmosphere (N₂ or Ar).

-

Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and add it dropwise to the sodium methoxide solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The C4-chloro is typically more reactive, but reflux ensures complete substitution at both positions.[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the dimethoxy intermediate.

Step 3: Synthesis of this compound [7]

-

Dissolve the 2,4-dimethoxy-5-nitropyrimidine (1.0 eq) from Step 2 in a suitable solvent such as acetic acid or ethanol.

-

Add iron powder (Fe, 5-10 eq) portion-wise with stirring. The reaction is exothermic.

-

Heat the mixture to 60-80°C for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure. Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization from a solvent like cyclohexane to yield the final product.[2]

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures a self-validating system of characterization.

Caption: A standard workflow for the purification and characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should reveal a singlet for the C6 proton, two singlets for the two distinct methoxy groups, and a broad singlet for the amine protons. ¹³C NMR will confirm the presence of the six unique carbon atoms in the structure.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of 155.0695.[2]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of the final compound. A well-developed method using a C18 column with a mobile phase of acetonitrile and water should yield a single major peak, allowing for quantification of purity, which should ideally be >95%.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The amine group serves as a key nucleophile or a point for diazotization, while the methoxy groups can be selectively demethylated or substituted, providing access to a wide array of derivatives.

-

Scaffold for Kinase Inhibitors : The pyrimidine core is central to many FDA-approved kinase inhibitors. The 5-amino group of this compound can be used to build out complex side chains that target the hinge region of kinase active sites, a common strategy in inhibitor design.[1]

-

Synthesis of Antimitotic and Cytotoxic Agents : This building block is explicitly noted for its use in synthesizing potent cytotoxic and antimitotic agents.[2] The amine can be acylated or used in condensation reactions to attach pharmacophores that interfere with cell division or induce apoptosis.

-

Multicomponent Reactions (MCRs) : The amine functionality makes it an ideal component for MCRs, such as the Biginelli or Hantzsch-like reactions. These reactions allow for the rapid assembly of complex, drug-like molecules from simple precursors, accelerating the discovery process.[8] For instance, the related 6-amino-2,4-dimethoxypyrimidine has been used in microwave-assisted MCRs to produce novel pyrimido[4,5-b]quinolines with potent antiproliferative activity against human tumor cell lines.[8]

Section 5: Representative Experimental Protocol: Multicomponent Synthesis

To illustrate the utility of the aminopyrimidine scaffold, the following is a representative protocol for a microwave-assisted, one-pot multicomponent reaction to generate a complex heterocyclic system, adapted from similar reported procedures.[8]

Causality Statement: This protocol utilizes microwave irradiation to accelerate the reaction, a green chemistry approach that often leads to higher yields and shorter reaction times by efficiently overcoming activation energy barriers.[8] Glacial acetic acid serves as both the solvent and a catalyst for the condensation steps. The workup is designed to precipitate the organic product from the aqueous medium, simplifying purification.

Caption: Step-by-step workflow for a representative multicomponent reaction.

-

Reaction Setup : In a 10 mL microwave reaction vial, combine an aromatic aldehyde (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and glacial acetic acid (3-4 mL).

-

Microwave Synthesis : Securely cap the vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes.

-

Monitoring : After cooling, check the reaction progress by TLC using a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

-

Isolation : Once the reaction is complete, pour the cooled reaction mixture into a beaker containing 30 mL of ice-cold water. Stir vigorously for 15 minutes to precipitate the product.

-

Purification : Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with cold water and cold diethyl ether to remove residual acetic acid and unreacted starting materials.[8]

-

Drying : Dry the purified product in a vacuum oven to obtain the final compound.

Section 6: Safety, Handling, and Storage

As a matter of principle, all chemical reagents should be handled with care by trained personnel in a well-ventilated chemical fume hood.

-

Hazard Identification : While a specific GHS classification is not universally available, related aminopyrimidines are often classified as irritants. Assume the compound may cause skin and serious eye irritation.[9] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling : Avoid generating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.[2][4]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

2,4-Dimethoxypyrimidin-5-amine molecular weight and formula

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core molecular characteristics, synthesis, applications, and handling of this compound, a key building block in modern medicinal chemistry.

Core Molecular Profile

This compound is a substituted pyrimidine derivative valued in organic synthesis for its utility as a versatile intermediate.[1] Its chemical identity is defined by a pyrimidine ring functionalized with two methoxy groups and an amine group, bestowing upon it specific reactivity for constructing more complex molecules.

The fundamental molecular identifiers for this compound are:

-

Molecular Weight: 155.16 g/mol [1]

Physicochemical Properties

The compound's physical and chemical characteristics are critical for its handling, storage, and application in synthesis. These properties, summarized in the table below, influence its solubility, stability, and reactivity. The recommended storage condition is 2-8°C, sealed from light and moisture to ensure stability.[1][2]

| Property | Value | Source |

| Appearance | Solid / White to almost white crystalline powder | [4] |

| Melting Point | 89°C | [2] |

| Exact Mass | 155.069476538 Da | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area (TPSA) | 70.26 Ų | [5] |

| LogP | 0.65720 | [2] |

Role in Synthetic Chemistry & Drug Discovery

The primary utility of this compound lies in its role as a precursor or building block in the synthesis of high-value, biologically active heterocyclic compounds.[1] Pyrimidine derivatives are foundational to numerous pharmacological agents, known to exhibit a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[6]

Synthesis of Bioactive Scaffolds

This amine is particularly instrumental in multicomponent reactions (MCRs) to generate complex molecular architectures. A prominent application is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds investigated for their potent antiproliferative and antitumor activities.[7][8] The amine group on the pyrimidine ring serves as a key nucleophile, enabling the construction of fused heterocyclic systems.

The general workflow for such a synthesis is depicted below. An aromatic aldehyde, a compound with an active methylene group (like dimedone), and an aminopyrimidine (such as this compound or its isomers) are condensed, often under acidic conditions or with microwave assistance, to yield the target scaffold.[7][8]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 8. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine: A Core Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Substituted Pyrimidine

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold stands as a "privileged structure," a molecular framework that repeatedly appears in bioactive compounds and approved pharmaceuticals. Within this important class of heterocycles, 2,4-Dimethoxypyrimidin-5-amine (CAS No. 14048-15-8) has emerged as a particularly valuable and versatile building block. Its strategic placement of an amine group and two methoxy groups on the pyrimidine ring provides a unique combination of nucleophilicity and electronic properties, making it an ideal starting point for the synthesis of complex, biologically active molecules.

This technical guide offers a comprehensive overview of the physical, chemical, and application-specific properties of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs. We will delve into its core characteristics, reactivity, established applications, and essential handling protocols, providing the field-proven insights necessary for its effective utilization in the laboratory.

Core Molecular Identity and Structural Characteristics

The precise identity and structure of a chemical entity are fundamental to its application. This compound is systematically identified by its chemical nomenclature and registry numbers.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 14048-15-8[1][2][3] |

| Molecular Formula | C₆H₉N₃O₂[1][2][3] |

| Molecular Weight | 155.15 g/mol [1][3] |

| IUPAC Name | 2,4-dimethoxy-5-pyrimidinamine[2] |

| Canonical SMILES | COC1=NC(=NC=C1N)OC[1] |

| InChI | 1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3[2] |

| InChIKey | AQAIISIJUAOVLX-UHFFFAOYSA-N[2] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound dictate its behavior in both reactive and biological environments. These parameters are critical for designing experiments, predicting solubility, and understanding potential bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Significance in Application |

| Physical Form | Solid, often a white to off-white powder.[2][4] | Influences handling, weighing, and dissolution procedures. |

| Melting Point | 89°C (recrystallized from cyclohexane)[1][5] | Indicates purity and defines the upper temperature limit for solid-state handling. |

| Boiling Point | 316.2 ± 35.0 °C (Predicted)[5] | Useful for high-temperature reaction planning, though decomposition may occur. |

| Solubility | Soluble in polar organic solvents.[6] | The methoxy and amino groups facilitate solubility in solvents like methanol, DMSO, and acetic acid, which are common in synthesis. |

| LogP | 0.65720[1] | A low LogP value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for balancing solubility and membrane permeability. |

| Polar Surface Area (PSA) | 70.26 Ų[1] | This value is within the typical range for orally bioavailable drugs, suggesting good potential for membrane transport. |

| Hydrogen Bond Donors | 1 (from the amine group)[1] | The amine group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 (from the nitrogen and oxygen atoms)[1] | Multiple acceptor sites allow for strong interactions with protic solvents and biological macromolecules. |

| Rotatable Bonds | 2 (the C-O bonds of the methoxy groups)[1] | Low rotational freedom contributes to a more rigid structure, which can be advantageous for binding to specific receptor sites. |

| Exact Mass | 155.069476538[1] | Essential for high-resolution mass spectrometry (HRMS) analysis to confirm product identity. |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a nucleophilic building block. The amine group at the C5 position is the principal site of reactivity, readily participating in reactions to form new carbon-nitrogen bonds. The electron-donating nature of the two methoxy groups at the C2 and C4 positions enhances the nucleophilicity of the pyrimidine ring system, although the amine group remains the most reactive site for many transformations.

A key application demonstrating its utility is in multicomponent reactions (MCRs), particularly for the synthesis of fused heterocyclic systems. For example, it is a crucial reactant in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds investigated for their antiproliferative and antitumor activities.[7][8]

The causality behind this choice is clear: the amine acts as a potent nucleophile that can react with an electrophilic intermediate, such as a Knoevenagel adduct formed in situ, leading to a cyclization cascade that rapidly builds molecular complexity.

Caption: Conceptual workflow for the synthesis of pyrimido[4,5-b]quinolines.

Key Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound makes it an ideal precursor for compounds targeting a range of biological pathways. Its application as a synthetic intermediate is well-documented in the development of potential therapeutics.

-

Anticancer and Antiproliferative Agents: This compound is explicitly used in the synthesis of potent cytotoxic and antimitotic agents.[1] Research has demonstrated its use in microwave-assisted multicomponent reactions to create novel pyrimido[4,5-b]quinoline derivatives, which have shown significant antiproliferative activity against various human tumor cell lines.[7][8] The pyrimidine core is fundamental to the structure of many kinase inhibitors and other anticancer drugs, and this amine provides a convenient handle for elaboration.

-

Dihydrofolate Reductase (DHFR) Inhibitors: The 2,4-diaminopyrimidine scaffold is the cornerstone of classical DHFR inhibitors like trimethoprim. While this molecule is a 2,4-dimethoxy-5-amine, its structural similarity and use in synthesizing related heterocyclic systems suggest its potential as a starting point for novel antifolate drugs.[9][10] Such agents are critical for treating opportunistic infections, particularly in immunocompromised patients.[9]

-

Dual-Target Inhibitors: In modern drug design, creating molecules that can modulate multiple targets is a key strategy. The pyrimidine scaffold has been incorporated into dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), representing a novel approach for treating ALK-addicted cancers.[11] this compound serves as a foundational piece for building such complex molecules.

-

CNS-Active Agents: Recent studies have explored pyrimidine derivatives as selective partial agonists for the Dopamine D5 receptor, a target for treating cognitive deficits in neurological disorders.[12] The ability to systematically modify the pyrimidine core, starting from intermediates like this compound, is crucial for optimizing potency, selectivity, and pharmacokinetic properties for CNS targets.

Experimental Protocol: Representative Synthesis

To illustrate the practical application of this compound, the following section provides a generalized, step-by-step methodology for its use in a microwave-assisted synthesis of a pyrimido[4,5-b]quinoline derivative, based on published procedures.[7][8] This protocol serves as a self-validating system, where reaction progress can be monitored and the final product confirmed through standard analytical techniques.

Objective: To synthesize a 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative via a one-pot, three-component reaction.

Materials:

-

This compound (1.0 mmol)

-

A substituted aromatic aldehyde (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Glacial Acetic Acid (3-5 mL)

-

Microwave synthesis vial (10 mL)

-

TLC plates (silica gel), n-hexane, ethyl acetate

-

Cold water

Procedure:

-

Vessel Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).

-

Solvent Addition: Add glacial acetic acid (3-5 mL) to the vial. The acetic acid acts as both a solvent and a catalyst for the condensation steps.

-

Microwave Irradiation: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a predetermined time (typically 10-30 minutes).

-

Causality: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating by efficiently coupling with the polar solvent and reactants, leading to rapid, localized heating.[7] This results in shorter reaction times and often higher yields.

-

-

Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to check for the consumption of starting materials.[8]

-

Work-up and Isolation: Once the reaction is complete, pour the cooled reaction mixture into a beaker containing cold water (~30 mL). A solid precipitate should form.

-

Filtration and Drying: Collect the crude product by vacuum filtration, washing the solid with additional cold water. Dry the collected solid in a vacuum oven.

-

Purification and Characterization (Self-Validation):

-

The crude product is often of high purity and may not require column chromatography.[7] If necessary, recrystallize from a suitable solvent (e.g., ethanol).

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.

-

Melting Point: To assess purity.

-

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound.

Hazard Identification: Based on data for this and structurally similar compounds, the following GHS classifications may apply:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][13]

-

Signal Word: Warning[2]

-

Pictograms: GHS07 (Exclamation Mark)[2]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[16]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[14][17] Remove and wash contaminated clothing before reuse.[14]

Storage and Stability:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1][2][18] It should be protected from light.[1][18]

-

Chemical Stability: The compound is stable under normal storage conditions.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

-

Hazardous Decomposition Products: May release toxic gases, such as carbon oxides and nitrogen oxides, when thermally decomposed.[14]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 14048-15-8 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2) [xingyuchemical.com.cn]

- 5. 5-Amino-2,4-dimethoxypyrimidine | 14048-15-8 [amp.chemicalbook.com]

- 6. CAS 6960-17-4: 2,5-Dimethoxy-4-pyrimidinamine | CymitQuimica [cymitquimica.com]

- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 8. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cms9files.revize.com [cms9files.revize.com]

- 15. sds.edqm.eu [sds.edqm.eu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.greenbook.net [assets.greenbook.net]

- 18. This compound [myskinrecipes.com]

2,4-Dimethoxypyrimidin-5-amine NMR spectral data analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,4-Dimethoxypyrimidin-5-amine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in the synthesis of various biologically active molecules, including potent therapeutic agents.[1][2] Its utility in medicinal chemistry and materials science underscores the importance of unambiguous characterization.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed molecular structure of such compounds in solution.[5][6]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. Moving beyond a simple data sheet, this document offers a senior application scientist's perspective on spectral interpretation, the rationale behind chemical shift assignments, and the practical methodologies required to obtain high-quality data.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's inherent electronic and symmetric properties is the first step in predicting its NMR spectrum. This compound possesses a substituted pyrimidine core, an aromatic heterocycle whose electronic nature is heavily influenced by the positions of its nitrogen atoms and the electronic effects of its substituents: two electron-donating methoxy (-OCH₃) groups and one amino (-NH₂) group.

The placement of these groups at positions 2, 4, and 5 removes any high-level symmetry, rendering all ring carbons and both methoxy groups chemically non-equivalent. This lack of symmetry is critical, as it predicts that each unique proton and carbon atom will generate a distinct signal in the NMR spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals.

Signal Assignment and Interpretation

-

C₆-H (Aromatic Proton): A single proton is attached to the pyrimidine ring at the C₆ position. Being on an aromatic system, it is expected to appear in the downfield region. The combined electron-donating effects of the methoxy and amino groups will shield this proton, shifting it upfield relative to unsubstituted pyrimidine. With no adjacent protons, this signal will appear as a sharp singlet .

-

-NH₂ (Amine Protons): The two protons of the primary amine group are chemically equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water.[7][8] The chemical shift is highly variable and dependent on solvent, concentration, and temperature.[9] An exchange with D₂O will cause this signal to disappear, confirming its assignment.[8]

-

-OCH₃ (Methoxy Protons): The two methoxy groups are in distinct chemical environments. The C₂-OCH₃ group is positioned between two ring nitrogens, while the C₄-OCH₃ group is adjacent to one nitrogen and the C₅-amine substituent. This environmental difference will result in two separate, sharp singlets , each integrating to three protons. The C₂ position is generally more electron-deficient in pyrimidines, which may lead to a slight downfield shift for the attached methoxy protons compared to those at C₄.

Predicted ¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data. Chemical shift ranges are estimated based on typical values for pyrimidine derivatives and heterocyclic amines.[10][11][12]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| C₆-H | 7.5 - 8.0 | Singlet (s) | 1H | Sole aromatic ring proton; singlet confirms isolation. |

| -NH₂ | 3.0 - 5.0 (variable) | Broad Singlet (br s) | 2H | Broadness is characteristic; shift is solvent-dependent. |

| C₂-OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Distinct from C₄-OCH₃ due to different electronic environment. |

| C₄-OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Appears as a sharp singlet, typically slightly upfield of C₂-OCH₃. |

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, six distinct signals are expected.

Signal Assignment and Interpretation

-

C₂ and C₄ (Ring Carbons): These carbons are bonded to two heteroatoms (N and O) and are thus the most deshielded (downfield) of the ring carbons.[13] C₂, being situated between two nitrogen atoms, is expected to be the most downfield signal in the spectrum. C₄ will also be significantly downfield. Both are quaternary carbons and will typically show weaker signals.

-

C₆ (Ring Carbon): This is the only protonated ring carbon. Its chemical shift is influenced by the ring nitrogens and will appear in the aromatic region, typically upfield of C₂ and C₄. In a DEPT-90 or DEPT-135 experiment, this would appear as a positive signal, confirming it as a CH group.

-

C₅ (Ring Carbon): This quaternary carbon is directly attached to the amino group. The electron-donating nature of the -NH₂ group will shield this carbon, shifting it significantly upfield relative to other aromatic carbons.

-

-OCH₃ (Methoxy Carbons): The two methoxy carbons will appear as distinct signals in the typical range for sp³-hybridized carbons bonded to oxygen (50-65 ppm).[9] Their non-equivalence mirrors that of their attached protons.

Predicted ¹³C NMR Data Summary

The table below outlines the predicted ¹³C NMR spectral data, with chemical shift ranges estimated from literature on similar pyrimidine systems.[13][14]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Key Insights |

| C₂ | 165 - 175 | Absent | Most downfield signal; bonded to two N and one O atom. |

| C₄ | 160 - 170 | Absent | Second most downfield signal; bonded to N, C, and O. |

| C₆ | 140 - 150 | Positive (CH) | The only protonated aromatic carbon. |

| C₅ | 115 - 125 | Absent | Upfield shift due to shielding from the -NH₂ group. |

| C₂-OCH₃ | 55 - 60 | Positive (CH₃) | Methoxy carbon in a highly electron-deficient environment. |

| C₄-OCH₃ | 53 - 58 | Positive (CH₃) | Distinct from the C₂-methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol provides a standardized workflow.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common choice for general organic compounds.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this compound as it is an excellent solvent for polar molecules and helps in resolving exchangeable protons like those of the -NH₂ group, which often appear as sharper signals.[15]

-

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently invert it several times to ensure complete dissolution. If necessary, use brief sonication to aid dissolution.[5]

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a modern NMR spectrometer (e.g., 300-600 MHz). Higher field strengths provide better signal dispersion and resolution.[6]

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is a low-abundance nucleus.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[16]

-

-

DEPT (Optional but Recommended): Acquire DEPT-135 and/or DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in the assignment of the C₆ and -OCH₃ signals.

Caption: A streamlined workflow for NMR spectral analysis.

Conclusion and Advanced Methods

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The predicted spectra, characterized by distinct singlets in the ¹H domain and six resolved signals in the ¹³C domain, provide a clear fingerprint for this important synthetic intermediate.

For complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive proof of assignments.[10][16] HSQC would directly correlate the C₆-H proton with the C₆ carbon and the methoxy protons with their respective carbons. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the C₆-H proton and the C₂, C₄, and C₅ carbons, solidifying the entire structural framework. This rigorous, multi-faceted approach to NMR analysis ensures the highest level of scientific integrity and trustworthiness in chemical research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2,4-Dimethoxypyrimidin-5-amine

Introduction

2,4-Dimethoxypyrimidin-5-amine is a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. Elucidating and confirming the structure of this compound is a critical step in any research endeavor. This in-depth technical guide provides a comprehensive overview of the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage spectral data from closely related analogs and established principles of spectroscopic interpretation to predict and rationalize its spectral characteristics. This predictive approach offers a robust framework for scientists to interpret their own experimental data.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted Infrared Spectrum of this compound

The IR spectrum of this compound is expected to be rich with information, revealing the characteristic vibrations of its amine, methoxy, and pyrimidine ring functionalities. By analyzing the spectra of analogous compounds, such as 2-amino-4,6-dimethoxypyrimidine[1], and considering established group frequency correlations, we can predict the key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comparative Insights |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric & symmetric) | The primary amine group (-NH₂) will exhibit two distinct stretching vibrations, characteristic of primary amines. This is a key diagnostic feature. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | The C-H bond on the pyrimidine ring will give rise to absorptions in this region. |

| 2980 - 2850 | Medium | Aliphatic C-H stretching | The methyl groups of the two methoxy substituents will show characteristic symmetric and asymmetric C-H stretching vibrations. |

| ~1620 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the primary amine is expected to be a strong absorption. |

| 1580 - 1450 | Medium-Strong, Multiple bands | C=C and C=N ring stretching | The pyrimidine ring will display a series of complex stretching vibrations in this fingerprint region, characteristic of aromatic heterocyclic systems. |

| ~1250 | Strong | Asymmetric C-O-C stretching | The stretching of the aryl-ether linkage of the methoxy groups is expected to produce a strong, characteristic band. |

| ~1050 | Medium-Strong | Symmetric C-O-C stretching | The symmetric stretch of the C-O-C bond in the methoxy groups will also be present. |

| 850 - 750 | Medium-Strong | C-H out-of-plane bending | The out-of-plane bending of the C-H bond on the pyrimidine ring can provide information about the substitution pattern. |

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, several sampling techniques can be employed for Fourier Transform Infrared (FTIR) spectroscopy. The choice of method depends on the sample quantity and the desired spectral quality.

A. Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

-

Sample Preparation:

-

Thoroughly dry analytical grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

B. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern, rapid, and convenient technique that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum.

-

II. Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic fragmentation pattern that can be used for structural elucidation.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol ) is predicted to show a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups and the pyrimidine ring. The fragmentation pathways of substituted pyrimidines often involve the loss of substituents and characteristic ring fissions[2].

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 155 | [C₆H₉N₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 140 | [C₅H₆N₃O₂]⁺ | ˙CH₃ | Loss of a methyl radical from a methoxy group. |

| 126 | [C₅H₈N₃O]⁺ | ˙CHO | Loss of a formyl radical, likely following rearrangement. |

| 125 | [C₅H₇N₂O₂]⁺ | ˙NH₂ | Loss of an amino radical. |

| 112 | [C₄H₄N₃O]⁺ | ˙CH₃, CO | Sequential loss of a methyl radical and carbon monoxide. |

| 96 | [C₄H₄N₃]⁺ | ˙OCH₃, ˙CHO | Loss of a methoxy radical and a formyl radical. |

| 69 | [C₃H₃N₂]⁺ | - | A common fragment from the cleavage of the pyrimidine ring. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to initiate with the loss of a methyl radical from one of the methoxy groups, which is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent losses of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the ring are also expected.

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

Electron ionization mass spectrometry is typically performed on a sample introduced into the ion source in the gas phase.

-

Sample Introduction:

-

For a solid sample with sufficient volatility and thermal stability, a direct insertion probe (DIP) is commonly used.

-

A small amount of the crystalline or powdered this compound is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum region of the mass spectrometer's ion source.

-

-

Ionization and Analysis:

-

The probe is gradually heated, causing the sample to vaporize directly into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

III. Conclusion

References

Introduction: The Strategic Importance of 2,4-Dimethoxypyrimidin-5-amine

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dimethoxypyrimidin-5-amine

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of the amino and methoxy groups provides a versatile platform for constructing complex molecular architectures.[2][3] This guide offers a comprehensive, field-proven perspective on the synthesis and purification of this key intermediate, moving beyond simple protocols to explain the underlying chemical principles and rationale that govern procedural choices. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to achieve high purity and yield.

Part 1: A Validated Synthetic Pathway

The most reliable and scalable synthesis of this compound is a three-step sequence commencing from 5-nitrouracil. This pathway is predicated on a series of well-understood transformations: initial chlorination to activate the pyrimidine ring, followed by nucleophilic substitution to install the desired methoxy groups, and culminating in the selective reduction of the nitro group.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-nitropyrimidine

The journey begins with the conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine. This transformation replaces the hydroxyl groups of the uracil tautomer with more reactive chloro groups, setting the stage for subsequent nucleophilic substitution.

Causality Behind Experimental Choices:

-

Reagent: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. It effectively converts the amide-like hydroxyls into chlorides.

-

Catalyst: The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline, or by N,N-dimethylformamide (DMF).[4] These catalysts facilitate the reaction, though careful control is needed as certain amine catalysts can lead to amine-substituted side products, complicating purification.[5]

-

Work-up: The work-up procedure is critical. 2,4-dichloro-5-nitropyrimidine is susceptible to decomposition in water, especially at elevated temperatures.[5] Therefore, a carefully controlled quench into ice water followed by extraction into an organic solvent like toluene or dichloroethane is essential to minimize product loss.[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine [4]

-

In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-nitrouracil (1.0 eq) in phosphorus oxychloride (approx. 4-5 volumes).

-

Heat the mixture to approximately 50 °C.

-

Carefully add N,N-dimethylformamide (DMF) (approx. 0.1 eq) portion-wise. An exotherm is typically observed.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting material is consumed.

-

Once complete, cool the reaction mixture and recover the excess phosphorus oxychloride under reduced pressure.

-

Under cooling, cautiously add dichloroethane to the residue and stir.

-

Pour the mixture into ice water with vigorous stirring.

-

Separate the organic layer. The aqueous layer can be extracted again with dichloroethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine, typically as an oil or low-melting solid, which can be used in the next step without further purification.[5]

Step 2: Nucleophilic Substitution to Yield 2,4-Dimethoxy-5-nitropyrimidine

With the activated dichlorinated intermediate in hand, the next step is a double nucleophilic aromatic substitution (SNAr) to install the methoxy groups.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and base, ideal for displacing the chloride ions. It is typically prepared in situ from sodium metal and anhydrous methanol or used as a commercially available solution.[6]

-

Solvent: Anhydrous methanol serves as both the solvent and the source for the methoxide, driving the reaction forward.

-

Temperature Control: The reaction is highly exothermic.[6] Maintaining a low temperature (0-10 °C) during the addition of the dichloropyrimidine substrate to the sodium methoxide solution is crucial to control the reaction rate and prevent the formation of byproducts.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine [6]

-

In a three-neck round-bottom flask under an inert argon atmosphere, add anhydrous methanol.

-

Carefully add sodium metal (2.2 eq) in small pieces, allowing it to fully dissolve. The flask may require cooling to manage the exotherm.

-

Once all the sodium has reacted, cool the resulting sodium methoxide solution to 0-5 °C in an ice bath.

-

Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) from the previous step in a minimal amount of anhydrous methanol and add it dropwise to the cooled sodium methoxide solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

-

Upon completion, cool the mixture in an ice bath. The product often precipitates.

-

Quench the reaction by carefully adding water. Filter the resulting solid precipitate.

-

Wash the collected solid sequentially with cold water and n-hexane, then dry under vacuum to afford 2,4-dimethoxy-5-nitropyrimidine as a light-yellow solid. A typical yield for this step is around 88%.[6]

Step 3: Reduction of the Nitro Group to this compound

The final transformation is the reduction of the 5-nitro group to the target 5-amino group. This is the most delicate step, as conditions must be chosen to selectively reduce the nitro group without affecting the pyrimidine ring or the methoxy groups.

Causality Behind Experimental Choices:

-

Method of Choice: Catalytic hydrogenation is the preferred industrial and laboratory method. It is clean, high-yielding, and avoids the use of stoichiometric metal reductants like iron or zinc, which can lead to heavy metal waste and difficult purification.[5][7]

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups.[5][7]

-

Solvent and Additives: The reaction is typically run in solvents like ethyl acetate or methanol. The addition of acetic acid can be beneficial, potentially by protonating the substrate and increasing its reactivity, though its use should be optimized.[5]

-

Reaction Conditions: The reaction is performed under a positive pressure of hydrogen gas. Pressures of 4-5 bar are often sufficient.[5] Temperature is typically kept moderate (20-40 °C) to ensure selectivity.

Experimental Protocol: Catalytic Hydrogenation to this compound [5]

-

Charge a hydrogenation reactor with 2,4-dimethoxy-5-nitropyrimidine (1.0 eq), ethyl acetate, and optionally, activated carbon for decolorization. Stir the mixture at room temperature for 1 hour.

-

Filter the mixture to remove the carbon and transfer the filtrate to the final hydrogenation vessel.

-

Purge the reactor with an inert gas (e.g., nitrogen) three times.

-

Carefully add wet 5-10% Pd/C catalyst (typically 5-10% by weight of the substrate) and acetic acid (approx. 1 volume equivalent).

-

Pressurize the reactor with hydrogen gas to 4-5 bar.

-

Maintain the temperature at 25-30 °C and monitor the hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

-

Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain the crude this compound.

Part 2: Rigorous Purification Methodologies

Achieving high purity is paramount for the use of this compound in subsequent synthetic steps, especially in a drug development context. The primary methods employed are recrystallization and column chromatography.

Caption: General workflow for the purification of this compound.

Recrystallization

For crude material that is relatively clean, recrystallization is an efficient and scalable purification method. The key is the empirical determination of an appropriate solvent or solvent system.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For pyrimidine derivatives, common solvents include ethanol, isopropanol, ethyl acetate, or binary mixtures like dichloromethane/hexane or ethanol/water.[8] For amines, which can be basic, protic solvents like ethanol or isopropanol are often effective.

-

Cooling Rate: Slow cooling is essential to allow for the formation of a well-ordered crystal lattice, which excludes impurities more effectively. Rapid crashing out of solution by plunging into an ice bath can trap impurities.

Experimental Protocol: Recrystallization

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

-

Once crystallization appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product recovery.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum. The reported melting point is approximately 89°C.[1]

Column Chromatography

When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, silica gel column chromatography is the method of choice.[8]

Causality Behind Experimental Choices:

-

Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation or irreversible binding of basic compounds like amines.[8] If this is suspected, the silica gel can be neutralized by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).

-

Eluent System: The choice of eluent is critical for good separation. This is determined by thin-layer chromatography (TLC) analysis of the crude product. A common starting point for pyrimidines is a mixture of hexanes and ethyl acetate.[8] The polarity is adjusted to achieve an Rf value of 0.2-0.3 for the desired product.

-

Loading Method: For optimal separation, "dry loading" is recommended. The crude product is dissolved in a minimal amount of a polar solvent (like dichloromethane), adsorbed onto a small amount of silica gel, and the solvent is evaporated. This dry powder is then carefully added to the top of the packed column. This technique prevents band broadening that can occur with liquid loading.[8]

Experimental Protocol: Flash Column Chromatography [8]

-

Determine an optimal eluent system (e.g., Hexane:Ethyl Acetate 1:1) using TLC.

-

Prepare a slurry of silica gel in the lowest polarity eluent to be used and pack a glass column, ensuring no air bubbles are trapped.

-

Adsorb the crude product onto a small amount of silica gel as described for "dry loading".

-

Carefully add the dry-loaded sample to the top of the packed column.

-

Begin elution with the predetermined solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, may be necessary to separate all impurities.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Summary of Key Parameters

| Step | Key Reagents & Catalysts | Solvent(s) | Typical Temp. | Typical Yield | Key Considerations |

| 1. Chlorination | 5-Nitrouracil, POCl₃, DMF | POCl₃, Dichloroethane | Reflux | ~80%[4] | Moisture sensitivity of product; controlled quench.[5] |

| 2. Methoxylation | NaOMe | Methanol | 0 °C to RT | ~88%[6] | Exothermic reaction; requires careful temperature control. |

| 3. Reduction | H₂, Pd/C | Ethyl Acetate, Acetic Acid | 25-40 °C | ~91%[5] | Safe handling of H₂ gas and pyrophoric catalyst. |

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. 5-nitro-2,4-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

safe handling and storage of 2,4-Dimethoxypyrimidin-5-amine

An In-depth Technical Guide for the Safe Handling and Storage of 2,4-Dimethoxypyrimidin-5-amine

Introduction: Understanding the Compound

This compound (CAS No. 14048-15-8) is a substituted pyrimidine derivative that serves as a critical building block in organic synthesis.[1] Its unique structure, featuring methoxy and amine functional groups on a pyrimidine core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is utilized in the synthesis of potent cytotoxic and antimitotic agents, highlighting its importance in medicinal chemistry and drug development research.[2]

Given its reactive nature and application in sensitive research areas, a comprehensive understanding of its safe handling and storage is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the preservation of the compound's quality.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a thorough understanding of the potential hazards. This compound is classified as hazardous, and its risk profile must be respected in all laboratory operations.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for this compound is summarized below.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity / Irritant | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Source: Synthesized from Sigma-Aldrich Safety Information |

Physicochemical Properties and Associated Risks

Understanding the compound's physical properties is essential for anticipating its behavior under various laboratory conditions.

| Property | Value | Implication for Handling & Storage |

| CAS Number | 14048-15-8 | Unique identifier for accurate tracking and information retrieval. |

| Molecular Formula | C₆H₉N₃O₂ | Indicates the elemental composition. |

| Molecular Weight | 155.16 g/mol | Relevant for stoichiometric calculations.[1] |

| Physical Form | Solid, Powder/Crystal | Poses a risk of aerosolization and inhalation.[3] |

| Melting Point | 89°C (from cyclohexane) | Stable solid at room temperature.[2] |

The primary physical risk is the fine, solid nature of the compound, which can easily become airborne during handling (e.g., weighing, transferring), leading to inhalation or inadvertent contact with skin and eyes.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls (Primary Barrier)

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hood: All handling of this compound powder, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[4] This is the most critical control to prevent inhalation of the powder and contain any potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and dilute any fugitive emissions.[5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Administrative Controls (Procedural Safeguards)

Administrative controls are work policies and procedures that modify how tasks are performed to reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. The SOP should cover every step from retrieval from storage to waste disposal.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the established SOPs before being permitted to handle the compound.[6]

-

Restricted Access: Designate specific areas within the lab for handling this compound and restrict access to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and after removing PPE.[8]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Protection Type | Recommended Equipment | Specification / Standard |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Inspect gloves for tears or holes before each use. Remove and dispose of contaminated gloves properly.[4][9] |

| Body Protection | Long-sleeved laboratory coat. | A knee-length coat is recommended to protect against splashes.[4] |

| Respiratory Protection | Generally not required if handled in a fume hood. | If a fume hood is not available or if dust is generated outside of containment, a NIOSH/MSHA-approved respirator is necessary.[4] |

Section 3: Protocols for Handling and Storage

Adherence to standardized protocols is essential for safety and for maintaining the chemical's integrity.

Recommended Storage Conditions

Improper storage can lead to degradation of the compound, compromising experimental results and potentially creating unknown hazards.

-

Temperature: Store at 2-8°C .[2] This refrigerated condition slows potential degradation pathways.

-

Atmosphere: Keep the container tightly sealed in a dry environment . The amine and pyrimidine moieties can be susceptible to hydrolysis.

-

Light: Keep in a dark place or use an amber vial. Pyrimidine-containing compounds can be sensitive to photolytic degradation.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and caustics.[8][10] Accidental mixing can lead to vigorous, exothermic reactions.

Step-by-Step Handling Protocol: Weighing and Preparing a Solution

This protocol minimizes exposure and ensures accurate preparation.

-

Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Don all required PPE (goggles, lab coat, nitrile gloves).

-

Decontaminate the work surface inside the fume hood.

-

Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).

-

-

Weighing:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

-

Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood using a tared weigh boat and carefully transport it to a nearby balance.

-

Open the container and carefully transfer the desired amount of powder using a clean spatula. Avoid any actions that could create dust.

-

Close the primary container tightly immediately after dispensing.

-

-

Solubilization:

-

Place the weigh boat containing the powder into the receiving vessel (e.g., a beaker or flask) within the fume hood.

-

Add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.

-

Stir or sonicate as needed to fully dissolve the compound.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated hazardous waste container.[4]

-

Wipe down the spatula and the work surface with an appropriate solvent and then soap and water.

-

Remove PPE and wash hands thoroughly.

-

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[13] If the person is not breathing, call for emergency medical services and provide artificial respiration if trained to do so.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them sip a glass of water.[13] Call a poison control center or doctor immediately for treatment advice.

Small Spill Cleanup Protocol

This protocol applies to small spills (<100g) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[15]

Caption: Decision workflow for responding to a chemical spill in the laboratory.

-

Alert & Secure: Immediately alert others in the area.[6] Secure the location to prevent others from entering.

-

Assess: Evaluate the spill size and associated risks. Do not proceed if you are unsure or feel unsafe.

-

Protect: Don appropriate PPE, including double-gloving if necessary.

-

Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[6] This prevents further aerosolization. Avoid raising dust.

-

Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[16] Use tools that will not generate sparks.

-

Decontaminate: Clean the spill area thoroughly with soap and water.[17]

-

Dispose: Seal and label the container as "Hazardous Waste: Spill Debris of this compound."[15] Manage for disposal according to your institution's and local regulations.[18]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[4]

-

Containerization: Collect waste in clearly labeled, sealed containers.[16]

-

Labeling: The label must include the chemical name and all associated hazard warnings.

-

Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.[4][18]

-

Regulations: Never dispose of this chemical down the drain.[5] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[8]

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its effective and safe use hinges on a culture of safety, proactive risk assessment, and diligent adherence to established protocols. By implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing procedures through administrative oversight, and using PPE as a final safeguard—researchers can handle this valuable compound with the confidence and respect it requires. This guide serves as a technical foundation for developing robust, site-specific SOPs that protect personnel, preserve experimental integrity, and ensure environmental responsibility.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2,4-Dimethoxy-5-pyrimidylboronic Acid | 89641-18-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ut.edu [ut.edu]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. cms9files.revize.com [cms9files.revize.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. vumc.org [vumc.org]

- 11. cdms.net [cdms.net]

- 12. fishersci.com [fishersci.com]

- 13. assets.greenbook.net [assets.greenbook.net]